molecular formula C14H12N2O2 B13691274 Ethyl 1H-benzo[g]indazole-3-carboxylate

Ethyl 1H-benzo[g]indazole-3-carboxylate

Cat. No.: B13691274
M. Wt: 240.26 g/mol
InChI Key: SMBOTPQVJBWEHV-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[g]indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Biological Activity

Ethyl 1H-benzo[g]indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:

C14H13N2O2\text{C}_{14}\text{H}_{13}\text{N}_{2}\text{O}_2

This compound features a benzo[g]indazole core, which is known for its potential in various biological activities, including anti-inflammatory and anticancer effects.

1. Anti-Inflammatory Properties

Research indicates that derivatives of benzo[g]indazole, including this compound, exhibit significant anti-inflammatory activity. A study highlighted the optimization of similar compounds that act as dual inhibitors of enzymes involved in inflammation pathways, such as 5-lipoxygenase (5-LO) and microsomal prostaglandin E synthase-1 (mPGES-1) . These compounds demonstrated promising in vivo anti-inflammatory effects, suggesting that this compound may also possess similar properties.

2. Antitumor Activity

Indazole derivatives have shown considerable antitumor activity across various cancer cell lines. For instance, a recent study reported that certain substituted indazole derivatives inhibited the growth of K562 leukemia cells with an IC50 value as low as 5.15 µM . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential anticancer activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies provide insights into possible pathways:

  • Inhibition of Apoptosis Regulators : Some indazole derivatives have been shown to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
  • Enzyme Inhibition : The ability to inhibit key enzymes in inflammatory pathways positions this compound as a candidate for treating inflammation-related disorders .

Case Study 1: Anti-inflammatory Activity

In a comparative study on various benzo[g]indazole derivatives, ethyl 2-(3,4-dichlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate was identified as one of the most potent anti-inflammatory agents. The study demonstrated significant reductions in inflammatory markers in animal models .

Case Study 2: Antitumor Effects

A study focusing on the synthesis and evaluation of indazole derivatives showed that compounds structurally related to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

Summary of Findings

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant reduction in inflammation
AntitumorCytotoxicity against cancer cell lines
MechanismModulation of apoptosis-related proteins

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2H-benzo[g]indazole-3-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-8H,2H2,1H3,(H,15,16)

InChI Key

SMBOTPQVJBWEHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=CC=CC=C3C2=NN1

Origin of Product

United States

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